molecular formula C16H26O B1202988 4-tert-Butyl-2,6-diisopropylphenol CAS No. 57354-65-1

4-tert-Butyl-2,6-diisopropylphenol

Cat. No.: B1202988
CAS No.: 57354-65-1
M. Wt: 234.38 g/mol
InChI Key: JERVKJDPAKUDRH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-tert-Butyl-2,6-diisopropylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in stabilizing various compounds and preventing material degradation. Additionally, this compound interacts with enzymes involved in oxidative stress pathways, enhancing the overall antioxidant defense mechanism of cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce hemorrhagic anemia in rats by significantly decreasing the prothrombin index . This compound also affects the lipid composition of cell membranes, which can alter membrane fluidity and function . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound inhibits lipid peroxidation by scavenging free radicals and reducing the production of reactive oxygen species . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause severe hemorrhagic anemia and death in rats when fed at a level of 2.27 mmol% in the diet for a week . This indicates that the compound’s effects can vary significantly over time, depending on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At higher doses, it can induce toxic effects, such as hemorrhagic anemia and death in rats . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound inhibits lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in maintaining cellular homeostasis and preventing oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern determines the compound’s efficacy in exerting its antioxidant effects and protecting cells from oxidative damage.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . This subcellular localization is essential for its role in modulating oxidative stress pathways and protecting cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2,6-diisopropylphenol can be synthesized through a Friedel-Crafts alkylation reaction. This involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The reaction typically occurs under mild conditions, making it a relatively straightforward process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-diisopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

Properties

IUPAC Name

4-tert-butyl-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERVKJDPAKUDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205954
Record name 4-tert-Butyl-2,6-diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57354-65-1
Record name 4-tert-Butyl-2,6-diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-2,6-diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?

A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with this compound. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []

Q2: How does the structure of this compound compare to other phenols studied, and is there a possible link to the observed effects?

A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of this compound contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.

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